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molecular formula C10H8Cl2N2O2 B8756552 4,5-Dichloro-6,7-dimethoxyquinazoline

4,5-Dichloro-6,7-dimethoxyquinazoline

Cat. No. B8756552
M. Wt: 259.09 g/mol
InChI Key: JUDHRKDDXFHONV-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

A mixture of 5-chloro-6,7-bis(methyloxy)-4(1H)-quinazolinone (100 mg, 0.42 mmol, prepared according to J. Med. Chem. (1999) 42 3860) in POCl3 (2 mL) was heated at 80-90° C. for 8 hours before being concentrated. The residue was treated with saturated aqueous NaHCO3 and extracted with EtOAc. The organic extract was dried (Na2SO4) and concentrated to give 4,5-dichloro-6,7-bis(methyloxy)quinazoline (70 mg, 65%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.94 (s, 1 H), 7.56 (s, 1 H), 4.05 (s, 3 H), 3.87 (s, 3 H). MS (m/z) 258.9 (M+H+).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[C:8]2[C:3]=1[C:4](=O)[N:5]=[CH:6][NH:7]2.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:4]1[C:3]2[C:8](=[CH:9][C:10]([O:14][CH3:15])=[C:11]([O:12][CH3:13])[C:2]=2[Cl:1])[N:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=C2C(N=CNC2=CC(=C1OC)OC)=O
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C(=C12)Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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